REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]=[N:12][C:13]2[CH:18]=[CH:17][C:16]([NH:19]C(=O)C)=[CH:15][CH:14]=2)=[CH:7][CH:6]=1)(=O)C.Cl>CO>[NH2:19][C:16]1[CH:15]=[CH:14][C:13]([N:12]=[N:11][C:8]2[CH:9]=[CH:10][C:5]([NH2:4])=[CH:6][CH:7]=2)=[CH:18][CH:17]=1
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)NC(C)=O
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is placed in a 500-mL round-bottomed flask
|
Type
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TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the violet solid is collected on a Büchner funnel
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the violet solid collected on a Büchner funnel
|
Type
|
CUSTOM
|
Details
|
beaker equipped with a stirrer
|
Type
|
ADDITION
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Details
|
the mixture is slowly neutralized by the addition of 2.5N sodium hydroxide, during which the salt
|
Type
|
DISSOLUTION
|
Details
|
dissolves
|
Type
|
CUSTOM
|
Details
|
The crude product is collected on a Büchner funnel
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The yellow powder is then recrystallized from N-methylpyrrolidinone
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |